molecular formula C9H11NO5S B1349705 4-Methoxy-3-(methylsulfamoyl)benzoic acid CAS No. 576169-99-8

4-Methoxy-3-(methylsulfamoyl)benzoic acid

Cat. No.: B1349705
CAS No.: 576169-99-8
M. Wt: 245.25 g/mol
InChI Key: XKBCISMVWOJEGS-UHFFFAOYSA-N
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Description

4-Methoxy-3-(methylsulfamoyl)benzoic acid is an organic compound with the molecular formula C9H11NO5S and a molecular weight of 245.26 g/mol It is characterized by the presence of a methoxy group, a methylsulfamoyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often involve the use of sulfonating agents such as chlorosulfonic acid and subsequent treatment with methylamine under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production methods for 4-Methoxy-3-(methylsulfamoyl)benzoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(methylsulfamoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted benzoic acid derivatives .

Scientific Research Applications

4-Methoxy-3-(methylsulfamoyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(methylsulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methylsulfamoyl groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(methylsulfamoyl)benzoic acid
  • 4-Methoxy-3-(ethylsulfamoyl)benzoic acid
  • 4-Methoxy-3-(methylsulfamoyl)benzamide

Uniqueness

4-Methoxy-3-(methylsulfamoyl)benzoic acid is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

4-methoxy-3-(methylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c1-10-16(13,14)8-5-6(9(11)12)3-4-7(8)15-2/h3-5,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBCISMVWOJEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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